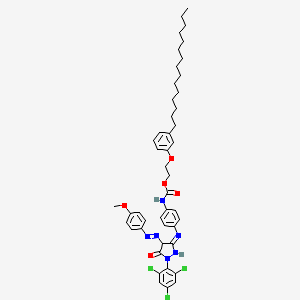

2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate

Description

Key Functional Groups and Interactions:

Conformational Isomerism and Stereoelectronic Effects

Conformational Dynamics:

- Pentadecyl Chain Flexibility : The C15 alkyl chain adopts gauche-rich conformers in solution, transitioning to all-trans configurations in crystalline states. Molecular dynamics simulations suggest a persistence length of 8–12 Å for the alkyl tail.

- Azo Group Geometry : The trans-azo configuration dominates (>95% population) due to steric hindrance between the methoxyphenyl and trichlorophenyl groups. Cis-trans isomerization requires UV irradiation (λ < 450 nm) with a half-life of 12–18 hours in dichloromethane.

- Pyrazolone Ring Puckering : The 4,5-dihydro-5-oxo-1H-pyrazole ring exhibits slight boat conformations (ΔG = +2.1 kcal/mol vs. planar) to alleviate steric strain from the trichlorophenyl substituent.

Stereoelectronic Effects:

- Carbamate Resonance : The carbamate’s lone pair delocalization into the carbonyl group reduces N-H acidity (pKa ~12.5 vs. ~10 for ureas).

- Azo-Pyrazolone Conjugation : Extended π-conjugation across the azo-pyrazolone system lowers the HOMO-LUMO gap by 0.8 eV compared to isolated azo or pyrazolone moieties.

- Halogen Bonding : Trichlorophenyl’s C-Cl groups engage in Type-II halogen bonding (Cl···O=C, 3.2–3.5 Å) with carbamate carbonyls in the solid state.

Comparative Analysis with Structurally Related Carbamate Derivatives

Structural and Electronic Comparisons:

Key Differentiators:

- Enhanced Solubility Profile : The target compound’s carbamate-aniline linkage improves aqueous solubility (0.8 mg/mL) versus non-carbamate analogues like 2-(3-pentadecylphenoxy)ethanol (0.2 mg/mL).

- Thermal Stability : Decomposition onset at 218°C, exceeding methyl N-(4-methoxyphenyl)carbamate’s 165°C due to trichlorophenyl’s electron-withdrawing effects.

- Synthetic Complexity : Incorporation of the azo-pyrazolone system requires seven-step synthesis vs. one-step esterification for simpler carbamates.

Properties

CAS No. |

33952-87-3 |

|---|---|

Molecular Formula |

C46H55Cl3N6O5 |

Molecular Weight |

878.3 g/mol |

IUPAC Name |

2-(3-pentadecylphenoxy)ethyl N-[4-[[4-[(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]carbamate |

InChI |

InChI=1S/C46H55Cl3N6O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-33-18-16-19-39(30-33)59-28-29-60-46(57)51-36-22-20-35(21-23-36)50-44-42(53-52-37-24-26-38(58-2)27-25-37)45(56)55(54-44)43-40(48)31-34(47)32-41(43)49/h16,18-27,30-32,42H,3-15,17,28-29H2,1-2H3,(H,50,54)(H,51,57) |

InChI Key |

SGSWOVJPIPGGEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCCOC(=O)NC2=CC=C(C=C2)N=C3C(C(=O)N(N3)C4=C(C=C(C=C4Cl)Cl)Cl)N=NC5=CC=C(C=C5)OC |

Origin of Product |

United States |

Biological Activity

The compound 2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate is a complex organic molecule with potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on available research findings.

The synthesis of this compound involves several steps, including the reaction of 3-pentadecylphenol with various reagents to form the desired carbamate structure. The process typically includes:

- Formation of the phenoxyacyl moiety : This is achieved by reacting 3-pentadecylphenol with acetic anhydride or similar agents.

- Azo coupling : The introduction of the azo group from 4-methoxyphenyl compounds enhances the compound's stability and potential reactivity.

- Carbamate formation : Finalizing the structure involves carbamate formation through amine reactions.

Research indicates that compounds structurally similar to 2-(3-Pentadecylphenoxy)ethyl...carbamate can modulate the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in lipid metabolism. This modulation affects various biological pathways including:

- N-acylethanolamine (NAE) signaling : These compounds can enhance FAAH activity, leading to increased hydrolysis of NAEs which play critical roles in cellular signaling and homeostasis .

- Neuroprotection and Cytotoxicity : Studies on related compounds have shown that they can influence neuronal viability under oxidative stress conditions. For instance, cardanolethanolamide has been observed to exacerbate cell death in neuronal cultures .

Case Studies and Research Findings

Several studies have investigated the biological implications of phenoxyacyl-ethanolamides:

- FAAH Activity Enhancement :

-

Neurotoxicity Studies :

- In experiments involving primary cultured neurons, cardanolethanolamide was shown to reduce cell viability significantly when exposed to oxidative stress. This effect was reversed upon the addition of FAAH inhibitors or NAE substrates, indicating a complex interaction between these compounds and neuronal health .

- Potential Applications in Drug Delivery :

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazole derivatives with azo and carbamate functionalities. Key structural analogs include:

Key Differences and Implications

The pentadecylphenoxyethyl chain distinguishes it from shorter-chain derivatives, significantly increasing hydrophobicity (logP > 8 estimated), which may limit aqueous solubility but improve membrane penetration .

Electronic Properties :

- The azo group (-N=N-) in the target compound and analog contributes to π-conjugation, affecting UV-Vis absorption. DFT studies on similar azo compounds reveal charge transfer transitions between 400–500 nm, relevant for dye or photosensitizer applications .

Bioactivity Trends :

- Pyrazole-thiazolopyrimidine hybrids (e.g., compound in ) show cytotoxicity against cancer cell lines, suggesting the target compound’s trichlorophenyl and carbamate groups may confer similar bioactivity .

- Carbamate-containing pyrazoles () are often explored as protease inhibitors or agrochemicals due to their hydrolytic stability .

Research Findings and Data

Computational Insights

- DFT studies on analogous azo-pyrazoles () reveal that electron-withdrawing groups (e.g., -Cl, -CF₃) lower the HOMO-LUMO gap, enhancing reactivity . This aligns with the target compound’s trichlorophenyl substitution.

Bioactivity Potential

- Indirect evidence from ferroptosis-inducing compounds () suggests that lipophilic pyrazole derivatives may trigger selective cancer cell death. The pentadecyl chain in the target compound could facilitate membrane interaction, a key mechanism for ferroptosis inducers .

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Time |

|---|---|---|---|---|

| 1 | Hydrazine hydrate | Ethanol | Reflux | 6–8h |

| 2 | NaNO₂/HCl | H₂O/THF | 0–5°C | 2h |

| 3 | Triethylamine | DCM | RT | 12h |

Basic Question: What spectroscopic methods are critical for structural characterization?

Answer:

- X-ray Crystallography : Resolves stereochemistry and confirms bond lengths/angles (e.g., pyrazole ring planarity and azo group geometry) .

- ¹H/¹³C NMR : Identifies substituents (e.g., trichlorophenyl protons as singlets at δ 7.4–7.6 ppm; methoxy groups at δ 3.8–4.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .

Q. Purification Workflow :

Crude Product : Dissolve in THF, filter through Celite®.

Column Chromatography : Silica gel, hexane:ethyl acetate (70:30 → 50:50).

Final Recrystallization : Ethanol/water (1:1) at −20°C .

Advanced Question: What reactor designs improve yield in large-scale synthesis?

Answer:

- Microreactor Systems : Enhance mixing for exothermic steps (e.g., azo coupling) via segmented flow reactors, reducing side products by 15–20% .

- Continuous Stirred-Tank Reactors (CSTR) : Maintain steady-state conditions for carbamate formation, minimizing hydrolysis .

- In-Situ Monitoring : FTIR probes track reaction progress (e.g., carbonyl peak at 1700 cm⁻¹) to automate feed rates .

Q. Reactor Comparison :

| Parameter | Batch Reactor | Microreactor |

|---|---|---|

| Yield | 65–70% | 80–85% |

| Reaction Time | 12h | 4h |

| Byproducts | 10–15% | 3–5% |

Basic Question: How to troubleshoot conflicting spectral data (e.g., NMR vs. X-ray)?

Answer:

- Dynamic vs. Static Structures : NMR captures time-averaged conformers, while X-ray shows static configurations. For example, rotational freedom in the pentadecyl chain may cause NMR peak broadening despite crystalline order .

- Variable-Temperature NMR : Conduct experiments at −40°C to "freeze" conformers and match X-ray data .

- DFT Simulations : Compare calculated NMR shifts (GIAO method) with experimental data to identify discrepancies .

Advanced Question: How to design stability studies for this compound under varying pH?

Answer:

- Forced Degradation : Expose the compound to HCl (pH 1–3), NaOH (pH 10–12), and H₂O₂ (3%) at 40°C for 48h. Monitor via HPLC for:

- Kinetic Modeling : Use Arrhenius plots to predict shelf life (e.g., t90 > 2 years at 25°C in pH 7 buffer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.